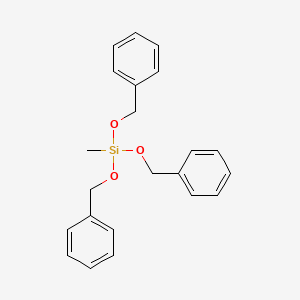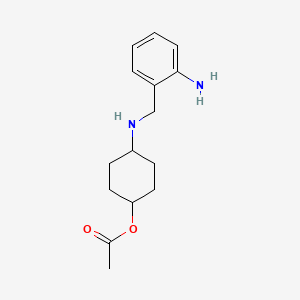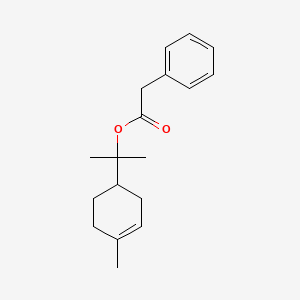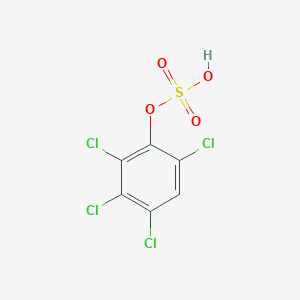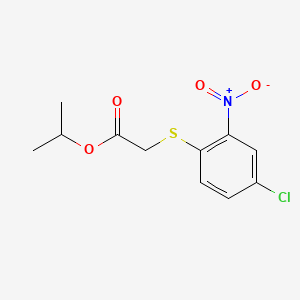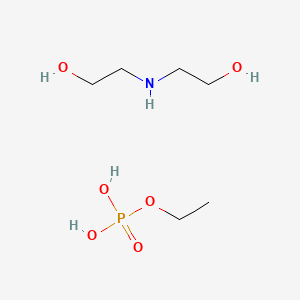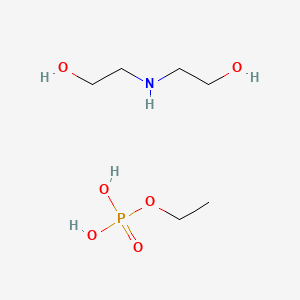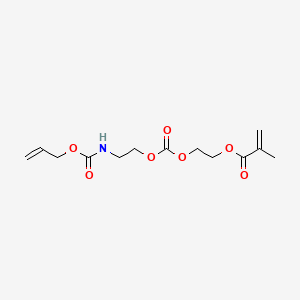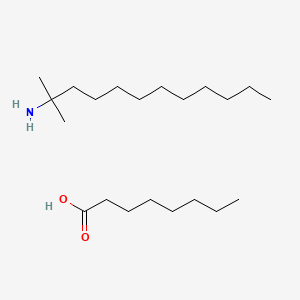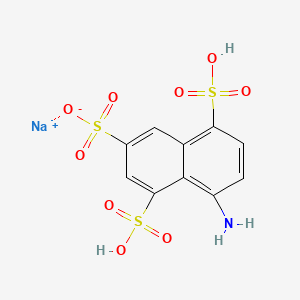
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester is a complex organic compound with a unique structure. This compound features a cyclohexene ring, an octanoic acid chain, and multiple ester groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the octanoic acid chain. The esterification process involves the reaction of the carboxylic acid group with dodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids and alcohols. These products can then interact with cellular pathways, modulating various biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclohexene-1-octanoic acid, 6-(9-carboxy-1-nonen-1-yl)-4,5-dihexyl-
- 5-Hexenoic acid
- 4-Pentenoic acid
Uniqueness
Compared to similar compounds, 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester stands out due to its multiple ester groups and long alkyl chains. These features enhance its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
72245-40-0 |
|---|---|
Molekularformel |
C45H84O4 |
Molekulargewicht |
689.1 g/mol |
IUPAC-Name |
dodecyl (1R,2R,5S)-5-(8-dodecoxy-8-oxooctyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C45H84O4/c1-4-7-10-13-15-17-19-21-26-31-38-48-44(46)35-30-25-23-24-28-33-41-36-37-42(34-29-12-9-6-3)43(40-41)45(47)49-39-32-27-22-20-18-16-14-11-8-5-2/h36-37,41-43H,4-35,38-40H2,1-3H3/t41-,42-,43-/m1/s1 |
InChI-Schlüssel |
RJBNDRAQWRZKCU-QPHPTHAZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC[C@H]1C[C@H]([C@@H](C=C1)CCCCCC)C(=O)OCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC1CC(C(C=C1)CCCCCC)C(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


